molecular formula C12H11ClN2 B8799621 2-[(4-Chlorophenyl)amino]cyclopent-1-ene-1-carbonitrile

2-[(4-Chlorophenyl)amino]cyclopent-1-ene-1-carbonitrile

Cat. No. B8799621
M. Wt: 218.68 g/mol
InChI Key: NECOTOQFSAVDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130228

Procedure details

4-Chloro-aniline (Aldrich Chemicals) (2.6 g, 20 mmol), cyanoketone (Example 11) (2.2 g, 20 mmol), calcium chloride (2.5 g, 23 mmol) and T.H.F. (30 ml) were heated under reflux for 19 hours. After being allowed to cool, the mixture was filtered and the solvent evaporated. Kugelrohr distillation (160° C., 0.3 mm Hg) gave the product as white crystals.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.O=[C:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[C:15]#[N:16].[Cl-].[Ca+2].[Cl-]>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[CH2:14][CH2:13][CH2:12][C:11]=2[C:15]#[N:16])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
O=C1C(CCC1)C#N
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(30 ml) were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (160° C., 0.3 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=C(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.